2-Bromo-1,3-propanediol-d4

説明

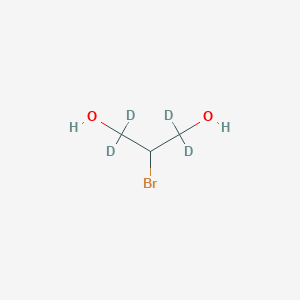

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-1,1,3,3-tetradeuteriopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULFLYYUFHXCLJ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C([2H])([2H])O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747231 | |

| Record name | 2-Bromo(1,1,3,3-~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-67-1 | |

| Record name | 2-Bromo(1,1,3,3-~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Deuterated 2 Bromo 1,3 Propanediol D4

The synthesis of 2-bromo-1,3-propanediol-d4, a deuterated analog of 2-bromo-1,3-propanediol (B122426), involves the introduction of four deuterium (B1214612) atoms onto the propanediol (B1597323) backbone. While specific literature detailing the synthesis of this exact isotopologue is scarce, plausible synthetic routes can be extrapolated from established methods for the deuteration of alcohols and polyols, as well as the synthesis of the non-deuterated parent compound.

A common precursor for the synthesis of 2-bromo-1,3-propanediol is 1,3-propanediol (B51772) itself. The bromination can be achieved using hydrobromic acid (HBr) under controlled temperatures. For the deuterated analogue, the synthesis would logically commence with a deuterated 1,3-propanediol.

One potential pathway involves the catalytic hydrogen-deuterium (H/D) exchange of 1,3-propanediol using deuterium oxide (D₂O) as the deuterium source. researchgate.net Transition metal catalysts, such as ruthenium or palladium, are often employed to facilitate this exchange at the C-H bonds adjacent to the hydroxyl groups. researchgate.netmdpi.com The general mechanism involves the dehydrogenation of the alcohol to form an intermediate carbonyl compound, followed by deuteration. researchgate.net

Alternatively, biosynthetic approaches offer a powerful tool for producing deuterated building blocks. rsc.orgnih.govresearchgate.net Genetically modified microorganisms can be cultured in deuterated media, where deuterated glycerol (B35011) or other carbon sources are utilized to produce a variety of deuterated compounds, including polyols. rsc.orgnih.govresearchgate.net For instance, microbial reduction of a suitable ketone precursor in a deuterated medium can lead to the formation of a deuterated diol with high isotopic enrichment. rsc.org

Once the deuterated 1,3-propanediol-d4 is obtained, the subsequent bromination at the C2 position would yield this compound. This step would likely follow established protocols for the bromination of 1,3-propanediol, for example, by reaction with HBr.

A derivative, 2-bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4, is also noted as a labeled version of a 2-bromo-1,3-propanediol derivative, suggesting that deuteration can be performed on a protected form of the diol, which can then be deprotected to yield the final product. cphi-online.com

Isotopic Purity and Enrichment Assessment in Synthesized Material

The assessment of isotopic purity is a critical step in the characterization of any deuterated compound to determine the extent and location of deuterium (B1214612) incorporation. For 2-bromo-1,3-propanediol-d4, high-resolution mass spectrometry (HRMS) coupled with a soft ionization technique like electrospray ionization (ESI) is a powerful analytical method. nih.gov

ESI-HRMS allows for the precise mass determination of the synthesized compound and its isotopologues (molecules that differ only in their isotopic composition). nih.gov By analyzing the mass spectrum, the relative abundance of the desired d4-isotopologue compared to lower-deuterated species (d0, d1, d2, d3) and any non-deuterated compound can be quantified. This data is used to calculate the isotopic purity, often expressed as an atom percent of deuterium. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is another indispensable tool. In ¹H NMR, the reduction in signal intensity at specific proton positions provides a direct measure of deuterium incorporation. Conversely, ²H NMR allows for the direct detection of deuterium atoms, confirming their presence and providing information about their chemical environment. For complex molecules, techniques like ¹³C NMR can also reveal changes in the carbon environment due to the presence of deuterium.

The table below illustrates a hypothetical analysis of isotopic distribution for a synthesized batch of this compound, which could be obtained via ESI-HRMS.

| Isotopologue | Relative Abundance (%) |

| d0 | 0.5 |

| d1 | 1.5 |

| d2 | 3.0 |

| d3 | 10.0 |

| d4 | 85.0 |

This is a hypothetical data table for illustrative purposes.

Optimization of Synthetic Pathways for Enhanced Deuterium Yield

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a multi-faceted NMR approach is necessary to fully characterize the molecule, from locating the deuterium labels to understanding its conformational behavior in solution.

2H NMR for Deuterium Site Localization and Quantification

Deuterium (²H) NMR spectroscopy is the primary method for directly observing the deuterium nuclei within a molecule. wikipedia.org This technique is instrumental in confirming the success of deuteration and identifying the specific sites of isotopic labeling. magritek.com For this compound, where the four hydrogen atoms on the C1 and C3 carbons are substituted with deuterium, the ²H NMR spectrum is expected to show distinct signals corresponding to these deuterons.

The chemical shift range in ²H NMR is analogous to that of ¹H NMR, allowing for predictable spectral patterns based on the protonated analogue. wikipedia.orgblogspot.com The deuterons on the methylene (B1212753) groups (CD₂) adjacent to the hydroxyl groups would appear in a specific region of the spectrum. The integration of the ²H NMR signals provides a quantitative measure of the deuterium incorporation at each site, verifying the isotopic purity of the compound. Due to the quadrupolar nature of the deuterium nucleus (spin I=1), the resonance lines in ²H NMR are typically broader than in ¹H NMR. magritek.com

Table 1: Predicted ²H NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: Predicted values are based on the typical chemical shifts for methylene groups adjacent to hydroxyl groups and the principles of ²H NMR spectroscopy.

Multi-Nuclear NMR Techniques (e.g., ¹H, ¹³C, ¹⁷O) for Structural Confirmation

While ²H NMR confirms the location of deuterium, other NMR active nuclei provide a comprehensive picture of the molecular backbone.

¹H NMR: In a fully deuterated sample of this compound, the ¹H NMR spectrum would ideally show no signals. However, it is a highly sensitive method to detect any residual, non-deuterated sites. The presence of small peaks would correspond to any remaining C-H protons, allowing for the calculation of the degree of deuteration.

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework. The spectrum of this compound is expected to show two primary signals: one for the two equivalent methylene carbons (C1 and C3) and one for the carbon bearing the bromine atom (C2). The coupling between carbon and deuterium (C-D) can lead to splitting of the carbon signals into multiplets, described by the formula 2nI+1, where n is the number of deuterons and I is the spin of deuterium (I=1). Thus, a CD₂ group would split the carbon signal into a quintet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-D coupling) |

|---|---|---|

| C1, C3 (-CD₂-OH) | ~65 | Quintet |

Note: Chemical shifts are estimated based on the non-deuterated analogue and related structures. Multiplicity is a theoretical prediction.

¹⁷O NMR: Although less common due to the low natural abundance and quadrupolar nature of ¹⁷O, this technique can be used to probe the electronic environment of the oxygen atoms in the hydroxyl groups. Isotopic labeling with ¹⁷O would be necessary for a practical experiment.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

This compound is a flexible molecule with rotation possible around the C1-C2 and C2-C3 bonds. This conformational flexibility can be studied using dynamic NMR techniques. By varying the temperature, it is possible to observe changes in the NMR spectrum that provide information about the rates of conformational exchange. At low temperatures, the rotation around the carbon-carbon bonds may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals will broaden and eventually coalesce into a single time-averaged signal. Analysis of these spectral changes can provide thermodynamic and kinetic parameters for the conformational interchange.

Furthermore, the deuterium atoms of the hydroxyl groups (-OD) can undergo chemical exchange with protic solvents or impurities. The rate of this exchange can also be monitored by variable-temperature NMR, providing insights into the hydrogen-bonding dynamics of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to predictable shifts in the vibrational frequencies, offering a powerful method for spectral assignment and structural analysis. libretexts.org

Infrared (IR) Spectroscopy for Deuterium-Induced Vibrational Shifts

In the IR spectrum of this compound, the most significant changes compared to its non-deuterated counterpart will be the appearance of C-D and O-D stretching and bending vibrations, and the disappearance of the corresponding C-H and O-H bands. youtube.com The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Since deuterium is approximately twice as massive as hydrogen, the stretching frequencies of C-D and O-D bonds are expected to be lower than those of C-H and O-H bonds, respectively. youtube.com

Table 3: Predicted IR Vibrational Frequencies for this compound and their Non-Deuterated Analogues

| Vibrational Mode | Typical Frequency in Non-Deuterated Compound (cm⁻¹) | Predicted Frequency in Deuterated Compound (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | - |

| O-D Stretch | - | 2400-2700 (broad) |

| C-H Stretch (sp³) | 2850-3000 | - |

| C-D Stretch (sp³) | - | 2100-2200 |

| C-O Stretch | 1000-1200 | 1000-1200 (minor shift) |

Note: These are approximate ranges and the exact positions will depend on the molecular environment and hydrogen/deuterium bonding.

The broadness of the O-H stretch in alcohols is due to hydrogen bonding. A similarly broad O-D stretch is expected in the deuterated compound due to deuterium bonding. The analysis of these deuterium-induced shifts provides unambiguous assignment of vibrational modes.

Raman Spectroscopy in Characterizing Molecular Structure

Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and vibrations of non-polar bonds often give rise to strong signals in the Raman spectrum.

For this compound, the C-D stretching vibrations will be observable in the Raman spectrum, again at lower frequencies compared to the C-H stretches in the non-deuterated molecule. The C-C backbone vibrations and the C-Br stretch are also expected to be Raman active. While spectral data for the closely related 2-bromo-2-nitro-1,3-propanediol is available and can provide some guidance, the specific vibrational modes of this compound will be unique. nih.gov The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, providing a detailed picture of its molecular structure.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Fragmentation Analysis

Mass spectrometry serves as a cornerstone in the analytical characterization of isotopically labeled compounds such as this compound. This powerful technique provides invaluable data on the isotopic purity, molecular weight, and structural integrity of the molecule. High-resolution mass spectrometry is particularly crucial for distinguishing between isotopologues and elucidating fragmentation pathways, which are essential for confirming the identity and quality of the synthesized deuterated compound.

High-Resolution Mass Spectrometry for Exact Mass Determination of Isotopologues

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. In the context of this compound, HRMS allows for the precise mass determination of its various isotopologues, which are molecular entities that differ only in their isotopic composition. This capability is critical for assessing the isotopic enrichment and purity of the labeled compound.

The presence of bromine, with its two stable isotopes 79Br and 81Br in nearly equal abundance (approximately 50.7% and 49.3%, respectively), results in a characteristic isotopic pattern in the mass spectrum. For any bromine-containing ion, there will be two peaks separated by approximately 2 Daltons (the M and M+2 peaks) with a relative intensity ratio of roughly 1:1.

For this compound (C₃H₃D₄BrO₂), the theoretical exact masses of the molecular ions [M]⁺• formed with each bromine isotope can be calculated. These calculations are fundamental for calibrating the mass spectrometer and for the accurate interpretation of the acquired data. The table below illustrates the expected exact masses for the primary isotopologues of this compound.

| Isotopologue Formula | Description | Theoretical Exact Mass (Da) |

|---|---|---|

| C₃H₃D₄⁷⁹BrO₂ | Molecular ion with Bromine-79 | 157.9880 |

| C₃H₃D₄⁸¹BrO₂ | Molecular ion with Bromine-81 | 159.9860 |

This table presents the theoretical exact masses of the primary molecular ions of this compound. The presence of these ions in the high-resolution mass spectrum at their predicted m/z values would confirm the successful synthesis and deuteration of the compound.

Fragmentation Pathway Studies of this compound

Electron ionization (EI) mass spectrometry is a common technique used to study the fragmentation pathways of organic molecules. In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion which is also a radical cation ([M]⁺•). This molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. The analysis of these fragment ions provides a molecular fingerprint that can be used to elucidate the structure of the parent molecule.

For this compound, the fragmentation pattern is expected to be influenced by the presence of the bromine atom and the hydroxyl groups, as well as the positions of the deuterium atoms. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O, HDO, or D₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For brominated compounds, the cleavage of the carbon-bromine bond is a prominent fragmentation route.

Based on the known fragmentation of similar compounds, such as its structural isomer 3-bromo-1,2-propanediol, several key fragmentation pathways can be predicted for this compound. The resulting fragment ions will exhibit mass shifts corresponding to the presence of deuterium atoms, providing further confirmation of the isotopic labeling. The table below outlines some of the expected key fragment ions and their proposed origins.

| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Origin (Loss from Molecular Ion) |

|---|---|---|

| 126.9797 / 128.9777 | [M - D₂O]⁺• | Loss of a molecule of heavy water |

| 127.9855 / 129.9835 | [M - HDO]⁺• | Loss of a molecule of deuterated water |

| 79.0183 | [C₃H₃D₄O₂]⁺ | Loss of a bromine radical (•Br) |

| 62.0450 | [CH₂OD-CD=OH]⁺ | Alpha-cleavage and rearrangement |

| 33.0342 | [CH₂OD]⁺ | Alpha-cleavage |

This table details the predicted major fragment ions of this compound in an electron ionization mass spectrum. The observation of these fragments, with their characteristic isotopic patterns and mass shifts due to deuterium, would provide strong evidence for the structure of the deuterated compound.

Lack of Publicly Available Research Hinders a Detailed Mechanistic Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of publicly available research specifically detailing the use of this compound in mechanistic investigations. Consequently, a thorough and data-rich article focusing solely on the kinetic isotope effects and isotopic tracing studies of this specific deuterated compound, as outlined, cannot be generated at this time.

The study of chemical reaction mechanisms often employs isotopically labeled compounds, such as this compound, to gain deeper insights into the dynamics of bond formation and cleavage. The substitution of hydrogen atoms with their heavier isotope, deuterium, can lead to observable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). These effects are categorized as either primary or secondary and are powerful tools for elucidating reaction pathways.

Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. The magnitude of the PKIE can provide valuable information about the transition state of this critical step.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. Although typically smaller than PKIEs, SKIEs can offer subtle details about changes in hybridization and the steric environment of the transition state.

Isotopic tracing, another key application of labeled compounds, allows chemists to follow the fate of specific atoms throughout a chemical transformation. By incorporating deuterium into the 2-Bromo-1,3-propanediol (B122426) backbone, it would be theoretically possible to trace carbon skeletal rearrangements and investigate the dynamics of bond formation and cleavage in various organic reactions.

While the principles of these mechanistic investigation techniques are well-established, their specific application to this compound has not been documented in accessible scientific literature. Research on the closely related, but chemically distinct, compound 2-bromo-2-nitro-1,3-propanediol (Bronopol) is available, but these studies primarily focus on its antimicrobial properties and safety assessments, rather than fundamental mechanistic organic chemistry investigations.

The absence of specific data, including experimental findings and data tables, for this compound makes it impossible to provide a detailed analysis of its role in elucidating rate-determining steps, characterizing transition states, or tracing reaction pathways. The scientific community awaits future research that may utilize this deuterated compound to expand our understanding of reaction mechanisms.

Mechanistic Investigations Utilizing 2 Bromo 1,3 Propanediol D4

Deuterium (B1214612) as a Probe for Solvent and Medium Effects

Mechanistic investigations utilizing 2-Bromo-1,3-propanediol-d4 to probe solvent and medium effects are not extensively documented in publicly available scientific literature. However, the principles of using deuterium-labeled compounds to elucidate the role of the solvent and reaction medium are well-established in physical organic chemistry. This section will outline the theoretical framework and experimental approaches by which this compound could be employed for such studies, drawing upon established methodologies like the study of solvent isotope effects.

The replacement of hydrogen with its heavier isotope, deuterium, induces minimal changes to the chemical properties of a molecule but can significantly alter the rates of reactions in which bonds to these isotopes are broken or formed. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying reaction mechanisms. When the isotopic substitution is in the solvent itself (e.g., using D₂O instead of H₂O), the observed changes in reaction rates are termed solvent kinetic isotope effects (SKIE).

The magnitude of the SKIE can provide critical insights into the transition state of a reaction. A primary SKIE is observed when a solvent molecule is directly involved in the bond-making or bond-breaking process in the rate-determining step. For instance, if a proton transfer from the solvent is a key step, the reaction will typically be slower in a deuterated solvent due to the greater strength of the O-D bond compared to the O-H bond.

Conversely, secondary SKIEs can arise from changes in solvation between the ground state and the transition state. The differing vibrational frequencies of O-H and O-D bonds lead to differences in hydrogen bonding strength, which can differentially stabilize the reactants and the transition state.

Detailed Research Findings

While specific experimental data for this compound is not available, we can consider a hypothetical scenario to illustrate how such a compound would be used. For instance, in a solvolysis reaction of 2-Bromo-1,3-propanediol (B122426), the effect of the solvent on the reaction rate can be investigated by comparing the reaction rates in a series of protic and aprotic solvents, and their deuterated analogues.

Illustrative Data on Solvent Kinetic Isotope Effects

The following table provides an example of the type of data that could be generated from a study on the solvolysis of a hypothetical brominated diol to illustrate the application of SKIE in mechanistic analysis.

| Solvent System | Rate Constant (k) (s⁻¹) | Solvent Kinetic Isotope Effect (kH/kD) | Plausible Interpretation |

| H₂O | 1.2 x 10⁻⁴ | 2.5 | Normal SKIE; suggests proton transfer from solvent in the rate-determining step. |

| D₂O | 4.8 x 10⁻⁵ | ||

| CH₃OH | 3.5 x 10⁻⁵ | 1.8 | Normal SKIE; consistent with solvent-assisted C-Br bond cleavage. |

| CH₃OD | 1.9 x 10⁻⁵ | ||

| (CH₃)₂SO (DMSO) | 8.1 x 10⁻⁶ | N/A | Reaction proceeds in an aprotic solvent, suggesting a non-protic mechanism is possible. |

This data is illustrative and does not represent actual experimental results for this compound.

In this hypothetical dataset, the normal solvent kinetic isotope effects observed in water and methanol (B129727) would suggest that the solvent is acting as a nucleophile and that a proton transfer is involved in the rate-limiting step of the solvolysis. The slower rate in the less polar solvent, DMSO, is also consistent with a reaction mechanism that involves the formation of charged intermediates.

Applications in Advanced Analytical Methodologies

Development of 2-Bromo-1,3-propanediol-d4 as a Stable Isotope Internal Standard

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. This compound is specifically designed for this purpose, where a known quantity is added to a sample prior to analysis. Because the deuterated standard and the native analyte behave nearly identically during sample preparation, chromatography, and ionization, any variations or losses that occur will affect both compounds equally. This allows the ratio of the analyte to the internal standard to remain constant, leading to more reliable and reproducible results.

In the analysis of complex samples such as environmental extracts, food products, and biological fluids, matrix components can significantly interfere with the measurement of the target analyte. These interferences, known as matrix effects, can either suppress or enhance the analyte signal, leading to inaccurate quantification. The use of this compound as an internal standard is a highly effective strategy to mitigate these effects. By tracking the signal of the deuterated standard, analysts can correct for variations in the analyte signal caused by the matrix, thereby improving the accuracy of the quantitative results.

For instance, in the determination of related compounds like 3-monochloropropane-1,2-diol (3-MCPD) in food samples, deuterated analogs are routinely used to overcome the complexities of the food matrix. agriculturejournals.czresearchgate.netresearchgate.net The principles applied in these analyses are directly transferable to the use of this compound for the quantification of its non-deuterated counterpart.

The inclusion of this compound in an analytical method significantly enhances its robustness and reproducibility. During method validation, the stable isotope-labeled standard helps to assess key parameters such as recovery, precision, and linearity with greater confidence. The consistent performance of the internal standard across different sample preparations and analytical runs ensures that the method is reliable and can be successfully transferred between laboratories. The repeatability of methods using deuterated internal standards is often high, with relative standard deviations (RSD) typically below 5%. researchgate.net

A summary of typical performance metrics for methods employing deuterated internal standards is presented in the table below.

| Parameter | Typical Performance with Deuterated Internal Standard |

| Linearity (R²) | > 0.99 |

| Recovery | 90-110% |

| Reproducibility (RSD) | < 10% |

| Limit of Quantification (LOQ) | Low µg/kg to ng/kg range |

This table illustrates the expected performance of an analytical method utilizing a deuterated internal standard like this compound, based on data from similar analyses. researchgate.netanalis.com.my

In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses, co-eluting matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This compound, being chemically identical to the analyte, will experience the same matrix effects at the same retention time. By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are effectively nullified. This approach is crucial for achieving accurate quantification in complex matrices without the need for extensive sample cleanup or matrix-matched calibration standards.

Isotopic Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique that provides highly accurate and traceable results. nih.gov In this method, a known amount of an isotopically enriched standard, such as this compound, is added to a sample. The altered isotopic composition of the mixture is then measured by a mass spectrometer. By knowing the initial isotopic composition and the amount of the added standard, the exact amount of the native analyte in the original sample can be determined with a high degree of accuracy. This makes IDMS a powerful tool for reference material certification and for establishing the accuracy of other analytical methods.

Role in Calibration and Quality Control Protocols for Chemical Analysis

This compound plays a vital role in routine chemical analysis by ensuring the ongoing quality and validity of analytical data. It is used in the preparation of calibration standards and quality control (QC) samples. By including the deuterated standard in every sample and standard, analysts can monitor the performance of the analytical system in real-time. Any significant deviation in the internal standard response can indicate a problem with the sample preparation, injection, or the instrument itself, allowing for immediate corrective action. This continuous monitoring is essential for maintaining a high level of confidence in the analytical results generated by a laboratory.

The use of deuterated internal standards is a cornerstone of robust analytical methodologies, ensuring accuracy, precision, and reliability in the quantification of chemical compounds in a wide array of sample types.

Theoretical and Computational Studies of 2 Bromo 1,3 Propanediol D4

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations, particularly those based on density functional theory (DFT) and ab initio methods, are fundamental to determining the molecular structure and energetics of 2-Bromo-1,3-propanediol-d4. These calculations solve the Schrödinger equation for the molecule, providing insights into its electronic structure, optimized geometry, and thermodynamic stability.

The process begins with the construction of an initial molecular model of this compound. Geometric optimization is then performed using a chosen level of theory (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation of the molecule. The resulting optimized structure provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, the substitution of hydrogen with deuterium (B1214612) in the hydroxyl groups and on the carbon backbone is expected to have a negligible effect on the equilibrium bond lengths and angles due to the Born-Oppenheimer approximation. However, the change in mass will affect the vibrational frequencies.

Once the optimized geometry is obtained, further calculations can be performed to determine key energetic properties. These include the total electronic energy, zero-point vibrational energy (ZPVE), and standard thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy of formation. The ZPVE of this compound is expected to be lower than that of its non-deuterated counterpart due to the heavier mass of deuterium, which leads to lower vibrational frequencies. This difference in ZPVE can influence the relative stability of the deuterated compound.

Table 1: Predicted Energetic Properties of this compound This table presents hypothetical data that would be obtained from quantum chemical calculations.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Electronic Energy | -2650.123456 | Hartree |

| Zero-Point Vibrational Energy (ZPVE) | 75.43 | kcal/mol |

| Standard Enthalpy of Formation (Gas Phase) | -95.8 | kcal/mol |

| Standard Gibbs Free Energy of Formation (Gas Phase) | -65.2 | kcal/mol |

Molecular Dynamics Simulations to Investigate Conformational Space and Interactions

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and intermolecular interactions in various environments.

For this compound, MD simulations can be used to study the flexibility of the molecule and the different conformations it can adopt in the gas phase or in a solvent. The simulations would reveal the relative populations of different conformers and the energy barriers for interconversion between them. The presence of deuterium is not expected to significantly alter the potential energy surface governing these conformations, but it will affect the dynamics of the conformational changes due to the increased mass.

Furthermore, MD simulations can be employed to investigate the interactions of this compound with solvent molecules, such as water. By simulating the deuterated compound in a box of water molecules, one can study the hydrogen (or in this case, deuterium) bonding network and the solvation structure around the molecule. The strength and dynamics of the deuterium bonds formed by the -OD groups would be of particular interest and could be compared to the hydrogen bonds of the non-deuterated analogue.

Table 2: Conformational Analysis of this compound from a Hypothetical MD Simulation This table illustrates the type of data that could be generated from molecular dynamics simulations.

| Conformer | Relative Population (%) | Average Lifetime (ps) |

|---|---|---|

| Gauche-Gauche | 45 | 15.2 |

| Gauche-Anti | 35 | 12.8 |

| Anti-Anti | 20 | 9.5 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to aid in the interpretation of experimental spectra or to validate the computational model itself. For this compound, key spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman activities can be calculated.

NMR chemical shifts (¹H, ¹³C, and ²H) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts for this compound would be expected to show subtle differences compared to the non-deuterated compound due to isotopic effects on the electronic environment of the nuclei.

IR and Raman spectra are directly related to the vibrational modes of the molecule. The vibrational frequencies and intensities for this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. A significant difference is expected in the vibrational spectra upon deuteration. The O-D stretching frequency, for example, will appear at a much lower wavenumber (around 2500 cm⁻¹) compared to the O-H stretch (around 3400 cm⁻¹) due to the heavier mass of deuterium. Similarly, C-D stretching and bending vibrations will also be shifted to lower frequencies. These predicted spectra can be directly compared with experimental data, if available, to confirm the structure and assess the accuracy of the computational method.

Table 3: Predicted vs. Hypothetical Experimental Vibrational Frequencies for this compound This table demonstrates how predicted spectroscopic data would be compared with experimental results for validation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-D Stretch | 2510 | 2505 |

| C-H Stretch | 2950 | 2945 |

| C-Br Stretch | 650 | 648 |

| C-O Stretch | 1050 | 1047 |

Modeling of Deuterium Effects on Reaction Pathways and Isotopic Fractionation

The substitution of hydrogen with deuterium can have a significant impact on the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org Computational modeling can be used to predict and understand these effects for reactions involving this compound.

By mapping the potential energy surface for a given reaction, computational methods can identify the transition state structure and calculate the activation energy. The KIE can then be calculated by comparing the reaction rates for the deuterated and non-deuterated reactants. For reactions where a C-D or O-D bond is broken in the rate-determining step, a primary KIE is expected, with the reaction being slower for the deuterated compound. libretexts.org This is because the zero-point energy of the C-D or O-D bond is lower than that of the corresponding C-H or O-H bond, leading to a higher activation energy for bond cleavage.

Modeling can also predict secondary KIEs, where the deuterium substitution is not at the site of bond breaking but still influences the reaction rate through changes in the vibrational frequencies of the transition state. Furthermore, computational models can be used to study isotopic fractionation, which is the partitioning of isotopes between different chemical species at equilibrium. These theoretical predictions are invaluable for understanding reaction mechanisms and designing isotopic labeling studies.

Table 4: Modeled Kinetic Isotope Effect for a Hypothetical Reaction of this compound This table provides an example of how kinetic isotope effects would be presented based on computational modeling.

| Reaction Step | Calculated kH/kD | Type of KIE |

|---|---|---|

| C-Br Bond Cleavage | 1.05 | Secondary |

| O-D Bond Cleavage | 6.8 | Primary |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-1,3-propanediol-d4 with high isotopic purity?

- Synthesis typically involves bromination of 1,3-propanediol-d4 under controlled conditions. Patents describe continuous production using bromine or nitroalkane intermediates in the presence of formaldehyde . Key steps include maintaining temperatures between 120–122°C and using solvents like ethyl acetate for purification . Isotopic purity can be verified via deuterium NMR (²H-NMR) and mass spectrometry, with attention to avoiding proton exchange in aqueous conditions .

Q. How can researchers characterize the structural and isotopic purity of this compound?

- Structural confirmation requires ¹H/¹³C NMR to identify non-deuterated protons (e.g., the brominated C2 position) and FT-IR for functional group analysis (e.g., -OH and C-Br stretches) . Isotopic purity (>98% deuterium) is quantified using high-resolution mass spectrometry (HRMS) or ²H-NMR, with calibration against deuterated standards .

Q. What are the solubility properties of this compound in common solvents, and how do they influence reaction design?

- The compound is highly soluble in water, alcohol, and ethyl acetate but sparingly soluble in benzene and chloroform . Solubility thresholds (e.g., 0.10–0.46 mmol/L in aqueous systems) may dictate reaction media selection, particularly for studies involving receptor modulation or deuterium exchange . Pre-saturation of solvents with deuterium oxide (D₂O) is recommended for isotopic stability .

Advanced Research Questions

Q. What experimental challenges arise when using this compound in deuterium tracing studies, and how can they be mitigated?

- Challenges include unintended proton exchange in protic solvents and thermal decomposition above 130°C . Mitigation strategies:

- Use aprotic solvents (e.g., deuterated DMSO or THF) to minimize deuterium loss.

- Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidative degradation .

- Monitor stability via time-resolved ²H-NMR to track isotopic integrity .

Q. How do discrepancies in reported solubility data for brominated propanediol derivatives affect experimental reproducibility?

- Variations in solubility (e.g., abrupt changes between 0.10–0.46 mmol/L for brominated analogs) may arise from differences in measurement techniques (e.g., shake-flask vs. HPLC) or solvent deuteration levels . Researchers should:

- Standardize solvent preparation (e.g., deuterium content, pH).

- Validate solubility using multiple methods (e.g., gravimetric analysis, UV-Vis spectroscopy) .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Stability is pH-dependent: the compound degrades rapidly in alkaline conditions (pH > 8) due to hydrolysis of the C-Br bond . Recommendations:

- Store at pH 4–6 in refrigerated (4°C), anhydrous environments.

- Add stabilizers like ascorbic acid (0.1% w/v) to aqueous formulations to inhibit radical-mediated decomposition .

Methodological Considerations

Q. How can researchers resolve contradictions in the pharmacological activity of brominated propanediol derivatives?

- Contradictions in receptor modulation (e.g., GABAₐ receptor affinity) may stem from solubility cutoffs or isotopic effects . Systematic approaches include:

- Comparing dose-response curves across solubility ranges.

- Using deuterium kinetic isotope effect (DKIE) studies to isolate isotopic impacts on binding kinetics .

Q. What analytical techniques are critical for detecting degradation products of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。